Fanft

Descripción general

Descripción

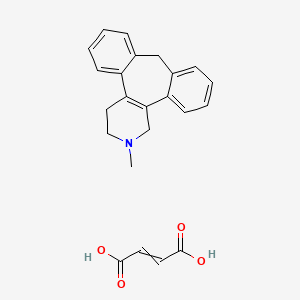

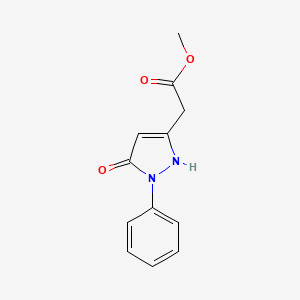

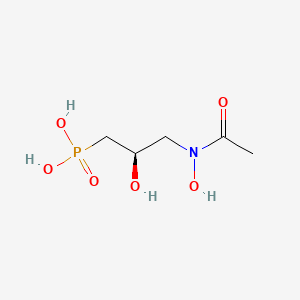

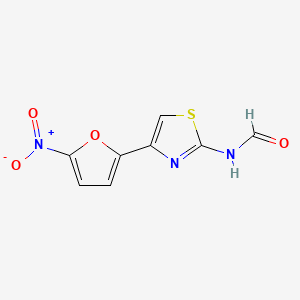

FANFT, or 2-formylamino-4-(5-nitro-2-furyl)thiazole, is a chemical compound . It’s a potent nitrofuran derivative tumor initiator, known to cause bladder tumors in all animals studied and is mutagenic to many bacteria .

Synthesis Analysis

The synthesis of a specific compound like FANFT typically involves retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .Molecular Structure Analysis

FANFT has a chemical formula of C8H5N3O4S . Its molecular weight is 239.205 . The FANFT molecule contains a total of 22 bond(s). There are 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 secondary amide(s) (aliphatic), 1 .Chemical Reactions Analysis

The chemical reactions involving FANFT are complex and can involve various stages and intermediates . The exact reactions would depend on the specific conditions and reactants involved.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like FANFT are determined by its molecular structure and composition . These properties can include things like hardness, topography, and hydrophilicity .Aplicaciones Científicas De Investigación

Low-Power Electronics and Integration

FinFETs offer a compelling alternative to traditional MOSFETs for low-power applications. Their three-dimensional structure allows for better control of the channel, resulting in improved performance against Short Channel Effects (SCEs) and a high on-to-off current ratio . Researchers have explored FinFETs for use in energy-efficient integrated circuits, mobile devices, and wearable electronics.

Biosensors and Biomolecule Detection

FET-based biosensors, including FinFETs, are gaining traction. Their compact size, prevalent manufacturing processes, and label-free detection make them attractive for biological sensing. Two key approaches are employed:

- Dielectric Modulation : By etching out a portion of the gate dielectric material to form a nanogap, researchers can sense both charged and neutral biomolecules. Changes in the dielectric constant within the gap affect the drain current .

Random Number Generation

Tunneling in photodiodes under zero illumination has been harnessed to create portable circuits that generate random numbers. Leakage currents resulting from tunneling play a crucial role in this simple yet effective application .

Advanced Specific Devices via SOI FinFETs

Integrating FinFETs with silicon-on-insulator (SOI) wafers provides a versatile platform for fabricating specific devices. An SOI FinFET device consists of three independent gates, allowing for multiple working modes. Researchers have explored applications such as reconfigurable logic circuits and adaptable sensors .

Quantum Computing and Quantum Dot Cellular Automata (QCA)

FinFETs exhibit excellent scalability, making them suitable for quantum computing architectures. Their small footprint and precise control over the channel enable efficient manipulation of quantum states. Additionally, FinFETs have been proposed for QCA, a novel computing paradigm based on interacting quantum dots .

Beyond CMOS: Post-Silicon Era

As we explore post-CMOS technologies, FinFETs remain a key contender. Their ability to mitigate short-channel effects and enhance performance positions them as a vital component in the transition to novel computing paradigms, such as spintronics, neuromorphic computing, and quantum information processing.

Bhowmick, B. (2019). Emerging device: FINFET, tunnel FET and their applications. CSI Transactions on ICT, 7, 221–225. Read more Ghosh, S., & Sarkar, C. K. (2022). A Comprehensive Review on FinFET in Terms of its Device Characteristics. Journal of Electronic Materials, 51(4), 2060–2070. Read more Zhang, Y., & Zhang, Y. (2022). Characteristics of a Novel FinFET Device Integrated with SOI Wafers. Applied Sciences, 12(21), 11279. Read more

Mecanismo De Acción

Target of Action

Fanft, or N-[4-(5-nitro-2-furyl)-2-thiazolyl)formamide, primarily targets urothelial cells . These cells line the urinary bladder and are the primary site of action for Fanft. The compound’s interaction with these cells is crucial in its role as a model compound for studying the pathogenesis of experimental bladder cancer .

Mode of Action

Fanft interacts with its target cells, the urothelial cells, and undergoes metabolic transformations. One of the key metabolites formed is ANFT, or 2-amino-4-(5-nitro-2-furyl) thiazole . ANFT is considered the proximate carcinogen in Fanft-induced bladder cancer . This is because the mutagenicity of urine from Fanft-fed animals and the susceptibility of different species to Fanft-induced urothelial cancer correlate with urinary levels of ANFT rather than Fanft .

Biochemical Pathways

The biochemical pathways involved in Fanft’s action are primarily related to its metabolism and disposition. Fanft is metabolized in the body to form ANFT and other metabolites . This metabolism involves various enzymes, including peroxidases and the hydroperoxidase activity of prostaglandin H synthase (PHS) . The arachidonic acid cascade is also implicated in the process .

Pharmacokinetics

The pharmacokinetics of Fanft involve its absorption, distribution, metabolism, and excretion (ADME). Fanft is metabolized in the body to form ANFT and other metabolites . The metabolism and disposition of both Fanft and ANFT have been evaluated . Interestingly, dietary Fanft is more carcinogenic than dietary ANFT , indicating the importance of metabolic transformations in its action.

Result of Action

The primary result of Fanft’s action is the induction of bladder cancer. Fanft induces bladder cancer in rat, mouse, hamster, and dog with similar results observed in males and females . The bladder neoplasia induced by Fanft in susceptible species has histologic characteristics similar to those reported for humans, with most tumors being transitional cell carcinomas .

Action Environment

The action of Fanft can be influenced by various environmental factors. For instance, the duration of exposure to a given dose of Fanft and the dose administered can affect the incidence of Fanft-induced bladder cancer . Furthermore, the species and tissue specificity of Fanft’s action can be determined by unique endogenous patterns of metabolism and disposition of aromatic and heterocyclic amines .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4S/c12-4-9-8-10-5(3-16-8)6-1-2-7(15-6)11(13)14/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBWQLJJMGJREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4S | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020953 | |

| Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-(4-(5-nitro-2-furyl)thiazoyl)formamide appears as dark yellow powder or gold solid. (NTP, 1992) | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Fanft | |

CAS RN |

24554-26-5 | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24554-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FANFT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024554265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FANFT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANFT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N99PZG62O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

549.5 to 562.1 °F (NTP, 1992) | |

| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20775 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1219292.png)

![N-(2-furanylmethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1219293.png)

![6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1219296.png)